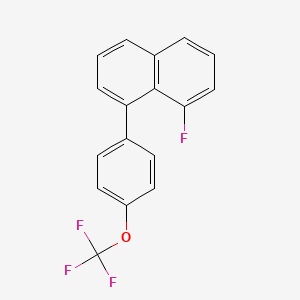
1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound that features a naphthalene core substituted with a fluoro group at the 1-position and a trifluoromethoxyphenyl group at the 8-position
Méthodes De Préparation
The synthesis of 1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it suitable for industrial-scale production.
Analyse Des Réactions Chimiques
1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene involves its interaction with molecular targets through its fluoro and trifluoromethoxy groups. These groups can form strong interactions with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .
Comparaison Avec Des Composés Similaires
1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene can be compared with other similar compounds such as:
- 1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene
- 4-(trifluoromethyl)phenol
These compounds share similar structural features but differ in their specific substituents and positions on the naphthalene ring. The unique combination of fluoro and trifluoromethoxy groups in this compound gives it distinct properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C17H10F4O |
|---|---|
Poids moléculaire |
306.25 g/mol |
Nom IUPAC |
1-fluoro-8-[4-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-15-6-2-4-12-3-1-5-14(16(12)15)11-7-9-13(10-8-11)22-17(19,20)21/h1-10H |
Clé InChI |
JTTWEYOSXLZUNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)OC(F)(F)F)C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt](/img/structure/B14786271.png)
![(10R,13S)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14786274.png)
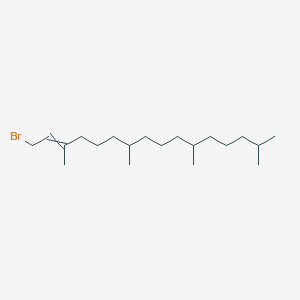
![N-[3-amino-4-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutyl]-6-methylheptanamide;N-[3-amino-4-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutyl]-6-methyloctanamide](/img/structure/B14786290.png)
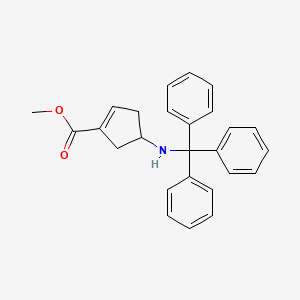

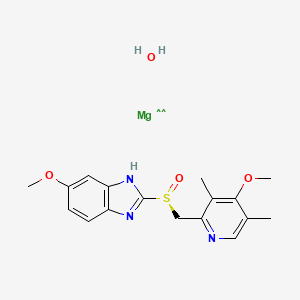
![N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B14786325.png)
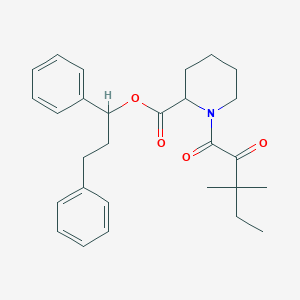
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid](/img/structure/B14786331.png)
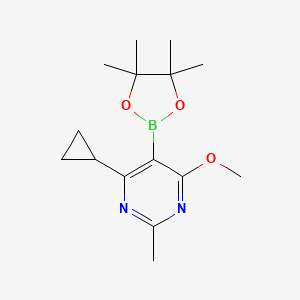
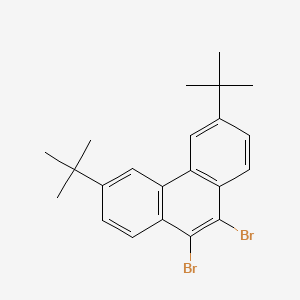
![tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14786353.png)
![7-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dibenzo[c,h]acridine](/img/structure/B14786360.png)
